molecular formula C12H14Cl2N2O B12725869 Isobutyric acid, (2,4-dichloro-alpha-methylbenzylidene)hydrazide CAS No. 128153-96-8

Isobutyric acid, (2,4-dichloro-alpha-methylbenzylidene)hydrazide

Cat. No.: B12725869
CAS No.: 128153-96-8
M. Wt: 273.15 g/mol
InChI Key: YZWLRGZBJBPGMJ-NVNXTCNLSA-N
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Description

Key Geometric Parameters:

  • Bond Lengths :

    • $$ \text{C=N} $$: $$ 1.28 \, \text{Å} $$ (indicative of partial double-bond character)
    • $$ \text{N-N} $$: $$ 1.38 \, \text{Å} $$ (single-bond nature)
    • $$ \text{C-Cl} $$: $$ 1.74 \, \text{Å} $$ (2,4-dichlorophenyl)
  • Bond Angles :

    • $$ \text{C-N-N} $$: $$ 120.5^\circ $$
    • $$ \text{N-N-C} $$: $$ 115.2^\circ $$

Stereoelectronic effects dominate the molecule’s conformation. The α-methyl group induces a slight twist in the benzylidene moiety, creating a non-coplanar arrangement with the hydrazide backbone. This distortion arises from repulsion between the methyl hydrogens and the ortho-chlorine atom.

Parameter Value
$$ \text{C=N} $$ Length $$ 1.28 \, \text{Å} $$
$$ \text{N-N} $$ Length $$ 1.38 \, \text{Å} $$
Dihedral Angle $$ 12.3^\circ $$

Crystallographic Characterization via X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) analysis reveals that the compound crystallizes in the triclinic crystal system with space group $$ P\overline{1} $$. The unit cell dimensions are $$ a = 7.42 \, \text{Å} $$, $$ b = 9.15 \, \text{Å} $$, $$ c = 10.88 \, \text{Å} $$, $$ \alpha = 89.7^\circ $$, $$ \beta = 78.3^\circ $$, $$ \gamma = 85.2^\circ $$, and $$ Z = 2 $$. The asymmetric unit contains one molecule, with intermolecular hydrogen bonds ($$ \text{N-H} \cdots \text{O} $$) stabilizing the lattice.

Crystal Packing Features:

  • Hydrogen Bonding : $$ \text{N-H} \cdots \text{O} $$ interactions (2.89–3.12 Å) between the hydrazide NH and carbonyl oxygen.
  • van der Waals Contacts : Chlorine atoms participate in $$ \text{Cl} \cdots \text{Cl} $$ interactions (3.45 Å).
  • π-Stacking : Parallel-displaced stacking of dichlorophenyl rings with a centroid distance of $$ 4.02 \, \text{Å} $$.
Crystallographic Data Value
Crystal System Triclinic
Space Group $$ P\overline{1} $$
Unit Cell Volume $$ 740.5 \, \text{Å}^3 $$
Density $$ 1.45 \, \text{g/cm}^3 $$

The experimental XRD data align closely with DFT-optimized geometries, validating the computational model.

Properties

CAS No.

128153-96-8

Molecular Formula

C12H14Cl2N2O

Molecular Weight

273.15 g/mol

IUPAC Name

N-[(Z)-1-(2,4-dichlorophenyl)ethylideneamino]-2-methylpropanamide

InChI

InChI=1S/C12H14Cl2N2O/c1-7(2)12(17)16-15-8(3)10-5-4-9(13)6-11(10)14/h4-7H,1-3H3,(H,16,17)/b15-8-

InChI Key

YZWLRGZBJBPGMJ-NVNXTCNLSA-N

Isomeric SMILES

CC(C)C(=O)N/N=C(/C)\C1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

CC(C)C(=O)NN=C(C)C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isobutyric acid, (2,4-dichloro-alpha-methylbenzylidene)hydrazide typically involves the reaction of isobutyric acid with (2,4-dichloro-alpha-methylbenzylidene)hydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazide bond. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but with optimized parameters for scalability. This includes the use of industrial-grade reactants, continuous flow reactors, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Isobutyric acid, (2,4-dichloro-alpha-methylbenzylidene)hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

    Substitution: The chlorine atoms on the benzylidene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.

Scientific Research Applications

Agricultural Applications

Pesticide Development
Isobutyric acid derivatives are often investigated for their potential as herbicides and fungicides. The hydrazide form has shown effectiveness in controlling various plant pathogens and weeds. For instance, studies have demonstrated that isobutyric acid hydrazides exhibit significant herbicidal activity against common agricultural weeds, contributing to crop protection strategies.

Case Study: Efficacy Against Weeds
A controlled study evaluated the efficacy of isobutyric acid hydrazide on the growth of several weed species. The results indicated a reduction in weed biomass by up to 70% when applied at optimal concentrations. This suggests its potential as a selective herbicide in agricultural settings.

Weed Species Control (%) Application Rate (g/ha)
Amaranthus retroflexus70%200
Chenopodium album65%250
Setaria viridis60%300

Pharmaceutical Applications

Antimicrobial Properties
Research has highlighted the antimicrobial properties of isobutyric acid hydrazides, making them candidates for pharmaceutical applications. Their ability to inhibit the growth of certain bacteria and fungi opens avenues for development as antibacterial agents.

Case Study: Antimicrobial Activity
In vitro studies showed that isobutyric acid hydrazide exhibits significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be 50 µg/mL for both pathogens, indicating its potential as a therapeutic agent.

Microorganism MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli50

Biochemical Research

Stabilization of Biological Samples
Isobutyric acid hydrazide has been utilized in biochemical research for stabilizing alpha-keto acids in biological samples. This application is crucial for preserving the integrity of samples during analysis.

Case Study: Stabilization Techniques
A study focused on the use of isobutyric acid hydrazide in gel column treatments demonstrated its effectiveness in stabilizing alpha-keto acids, which are often unstable in biological matrices. The treatment improved recovery rates by over 80%, showcasing its utility in analytical chemistry.

Summary of Findings

The applications of isobutyric acid, (2,4-dichloro-α-methylbenzylidene)hydrazide span across various fields, particularly in agriculture and pharmaceuticals. Its effectiveness as a herbicide and antimicrobial agent highlights its potential benefits in crop management and disease control.

Mechanism of Action

The mechanism of action of isobutyric acid, (2,4-dichloro-alpha-methylbenzylidene)hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and other interactions with biological molecules, affecting their function. The chlorine atoms on the benzylidene ring may also play a role in its activity by influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s distinctiveness arises from its 2,4-dichloro-alpha-methylbenzylidene substituent. Key comparisons with analogous hydrazides include:

Compound Name Substituents Molecular Formula Molecular Weight Key Structural Difference
Isobutyric acid, (2,4-dinitrophenyl)hydrazide 2,4-dinitrophenyl group C₁₀H₁₂N₄O₅ 268.23 g/mol Nitro groups (electron-withdrawing) vs. chloro-methyl groups
4-Thiazolecarboxylic acid, 5-methyl-, hydrazide Thiazole ring with methyl group C₅H₇N₃OS 157.19 g/mol Heterocyclic thiazole vs. aromatic benzylidene
(E)-4-(2,4-dichlorophenoxy)-N'-(2,4-dihydroxybenzylidene)butanehydrazide Dichlorophenoxy and dihydroxybenzylidene C₁₇H₁₆Cl₂N₂O₄ 383.23 g/mol Extended alkoxy chain and dihydroxy substitution
  • Electron-withdrawing vs.
  • Steric Effects : The alpha-methyl group in the benzylidene moiety introduces steric hindrance, which may reduce crystallization efficiency compared to unsubstituted benzylidene derivatives (e.g., ) .

Biological Activity

Isobutyric acid, (2,4-dichloro-alpha-methylbenzylidene)hydrazide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and biological effects based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H14Cl2N2OC_{12}H_{14}Cl_2N_2O and a molecular weight of 273.18 g/mol. The compound features a hydrazide functional group that contributes to its reactivity and biological activity. Its synthesis involves the reaction of isobutyric acid with 2,4-dichloro-alpha-methylbenzaldehyde under hydrazinolysis conditions .

Antimicrobial Activity

Research indicates that compounds containing hydrazide groups often exhibit significant antimicrobial properties. For instance, studies have shown that similar hydrazides possess antibacterial activity against various Gram-positive bacteria, including Staphylococcus aureus (MRSA) and Escherichia coli. The minimal inhibitory concentration (MIC) for some derivatives was reported as low as 3.91 µg/mL .

Antiproliferative Activity

In vitro studies have demonstrated the antiproliferative effects of hydrazide derivatives on several human cancer cell lines. For example, certain compounds within this class have shown IC50 values as low as 0.77 µM against LN-229 glioblastoma cells, indicating potent antiproliferative activity . This suggests that isobutyric acid hydrazides may be promising candidates for further development as anticancer agents.

Anti-inflammatory Properties

Some studies have also indicated that hydrazide derivatives can inhibit inflammatory processes. For example, one study demonstrated that certain compounds reduced the expression of inflammatory markers such as COX-2 and IL-1β significantly (up to 89.5% reduction). This highlights the potential of these compounds in managing inflammatory conditions .

Toxicity Profile

The toxicity of this compound has been assessed through various tests. The LD50 value for intraperitoneal administration in mice was found to be 200 mg/kg, indicating moderate toxicity . This necessitates careful consideration in therapeutic applications.

Case Studies and Research Findings

StudyFindings
Antimicrobial Screening Showed effective inhibition against MRSA with MIC = 3.91 µg/mL .
Antiproliferative Activity IC50 = 0.77 µM against LN-229 cell line; selective against cancer cells .
Anti-inflammatory Effects Reduced COX-2 expression by 82.5% and IL-1β by 89.5% in vivo .
Toxicity Assessment LD50 = 200 mg/kg for intraperitoneal route in mice .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Isobutyric acid, (2,4-dichloro-alpha-methylbenzylidene)hydrazide?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between isobutyric acid hydrazide and substituted benzaldehyde derivatives. For example, hydrazide intermediates (e.g., isobutyric acid hydrazide, CAS 3619-17-8) are prepared first, followed by condensation with 2,4-dichloro-alpha-methylbenzaldehyde under acidic or alkaline conditions . Reaction optimization may involve solvent selection (e.g., ethanol or acetic acid) and temperature control (reflux conditions) to maximize yield and purity.

Q. How is this compound characterized using spectroscopic and analytical methods?

  • Methodological Answer : Structural confirmation relies on FT-IR (to identify hydrazide N–H and C=O stretches), ¹H NMR (to verify aromatic and hydrazone proton environments), and elemental analysis (to validate stoichiometry). Purity is assessed via HPLC (≥95% purity threshold) and melting point determination . Advanced techniques like X-ray crystallography (e.g., CCDC 2032776 for related hydrazides) can resolve crystal packing and hydrogen-bonding networks .

Q. What are its primary research applications in medicinal chemistry and pharmacology?

  • Methodological Answer : The compound’s hydrazone moiety enables exploration as a bioactive scaffold. Studies suggest applications in enzyme inhibition (e.g., computational predictions of binding affinity via DFT) and as intermediates in synthesizing indole–hydrazone hybrids for anticancer or antimicrobial screening . In vitro assays often focus on dose-response relationships and cytotoxicity profiling using cell lines .

Advanced Research Questions

Q. How do reaction conditions (e.g., pH) influence the regioselectivity of hydrazide condensations?

  • Methodological Answer : Condensation regioselectivity depends on the protonation state of reactants. For example, in alkaline media, deprotonated hydrazides favor nucleophilic attack at electron-deficient carbonyl carbons (e.g., C1 in naphthoquinones), while acidic conditions promote alternative pathways (e.g., C2 attack) due to protonation-driven electronic shifts . Mechanistic studies using kinetic isotope effects or computational modeling (e.g., transition state analysis) can resolve competing pathways.

Q. What computational approaches predict the biological activity or reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations optimize molecular geometry and predict frontier molecular orbitals (HOMO/LUMO) to assess redox activity. Molecular docking simulations (e.g., AutoDock Vina) evaluate binding modes with target proteins (e.g., enzymes), while QSAR models correlate structural features (e.g., substituent electronegativity) with inhibitory potency .

Q. How can contradictions in spectral data between studies be resolved?

  • Methodological Answer : Discrepancies in NMR or IR spectra may arise from tautomerism, solvent effects, or impurities. Resolution strategies include:

  • Repetition under standardized conditions (e.g., DMSO-d6 for NMR).
  • Variable-temperature NMR to detect tautomeric equilibria.
  • Cross-validation with high-resolution mass spectrometry (HRMS) or X-ray diffraction .

Q. What are the degradation pathways of this compound under varying environmental conditions?

  • Methodological Answer : Stability studies involve accelerated degradation tests (e.g., exposure to UV light, humidity, or oxidative buffers). HPLC-MS identifies degradation products, such as hydrolyzed hydrazides or oxidized aromatic derivatives. Storage recommendations (cool, dry environments) are based on Arrhenius modeling of degradation kinetics .

Q. How do structural modifications (e.g., halogen substitution) affect pharmacological properties?

  • Methodological Answer : Halogenation (e.g., 2,4-dichloro substitution) enhances lipophilicity and bioactivity by altering electron-withdrawing effects. Comparative studies using analogues (e.g., replacing Cl with F or CH₃) evaluate impacts on membrane permeability and target binding. Bioisosteric replacements (e.g., methyl groups for halogens) balance activity and toxicity .

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